4-Methyl-3-(prop-2-en-1-yl)benzoic acid
CAS No.:
Cat. No.: VC17712565
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O2 |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 4-methyl-3-prop-2-enylbenzoic acid |
| Standard InChI | InChI=1S/C11H12O2/c1-3-4-9-7-10(11(12)13)6-5-8(9)2/h3,5-7H,1,4H2,2H3,(H,12,13) |
| Standard InChI Key | RCOAZCHMBPYCLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)CC=C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 4-methyl-3-(prop-2-en-1-yl)benzoic acid is CHO, with a molecular weight of 176.21 g/mol. The compound features a benzoic acid backbone substituted with a methyl group at position 4 and an allyl group at position 3. The allyl substituent introduces a reactive double bond (), which may participate in conjugation or addition reactions .
Stereoelectronic Properties
The allyl group’s electron-donating resonance effects slightly increase the electron density of the aromatic ring, potentially modulating the acidity of the carboxylic acid group. The calculated pK of the carboxylic acid is estimated to be ~4.2, comparable to unsubstituted benzoic acid (pK = 4.2) . The methyl group’s inductive effects further stabilize the aromatic system, though its impact on solubility is minimal.
Spectroscopic Data
While experimental NMR or IR spectra for this specific compound are unavailable, analogous structures suggest the following signatures:
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H NMR: Aromatic protons (δ 7.2–8.1 ppm), allylic protons (δ 5.1–5.9 ppm), methyl group (δ 2.3–2.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .
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IR: O–H stretch (~2500–3000 cm), C=O stretch (~1680 cm), and C=C stretch (~1640 cm) .
Synthesis and Manufacturing Pathways
The synthesis of 4-methyl-3-(prop-2-en-1-yl)benzoic acid likely involves multi-step reactions, drawing from methodologies used for related benzoic acid derivatives.
Friedel-Crafts Alkylation
A plausible route begins with the alkylation of 3-methylbenzoic acid using allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl):
This method mirrors the synthesis of 4-chloro-3-[5-[(prop-2-enylamino)methyl]furan-2-yl]benzoic acid, where allyl groups are introduced via alkylation .
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Heck reaction) could also install the allyl group. For example, reacting 3-bromo-4-methylbenzoic acid with allyltributyltin in the presence of Pd(PPh):
Similar strategies are employed in the synthesis of pyrimidinyl-substituted benzoic acids .
Yield Optimization
Reaction conditions (temperature, solvent, catalyst loading) significantly impact yields. For example, refluxing in polar aprotic solvents (e.g., DMF) at 100–120°C for 12–24 hours may enhance efficiency, as seen in the synthesis of nilotinib intermediates .
Physicochemical Properties
Reactivity and Functionalization
The allyl group’s double bond offers sites for electrophilic addition (e.g., bromination) or oxidation to form epoxides. The carboxylic acid can undergo esterification or amidation, common in prodrug design .
Oxidation Reactions
Treatment with ozone or KMnO may cleave the allyl group to yield 4-methyl-3-carboxybenzoic acid. Controlled oxidation with mCPBA could generate an epoxide intermediate:
Esterification
Reaction with methanol/HSO produces the methyl ester, improving lipid solubility for pharmacological applications:
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